REACTION_CXSMILES
|
[C:1]1([OH:13])[CH:12]=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:3]([OH:4])[CH:2]=1.C(N)(C)(C)C.[CH3:19][C:20](=[CH:22][CH2:23][CH2:24][C:25](=[CH:27][CH:28]=O)[CH3:26])[CH3:21]>C1(C)C=CC=CC=1>[CH3:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1[CH:5]=[C:3]([OH:4])[C:2]2[CH:28]=[CH:27][C:25]([CH2:24][CH2:23][CH:22]=[C:20]([CH3:21])[CH3:19])([CH3:26])[O:13][C:1]=2[CH:12]=1
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Name
|
|
Quantity
|
27.8 mmol
|
Type
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reactant
|
Smiles
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C1(=CC(O)=CC(CCCCC)=C1)O
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Name
|
|
Quantity
|
2.96 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)N
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
4.76 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CC=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
To a three-necked round bottomed flask (100 ml capacity), fitted with a dropping funnel and a condenser
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Type
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ADDITION
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Details
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was added 5 g
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 9 hours
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Duration
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9 h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to give 9.3 g
|
Type
|
CUSTOM
|
Details
|
of crude reaction mixture
|
Name
|
|
Type
|
|
Smiles
|
CCCCCC=1C=C(C2=C(C1)OC(C=C2)(C)CCC=C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |